N-Chloromethyl Olanzapine Chloride

Vue d'ensemble

Description

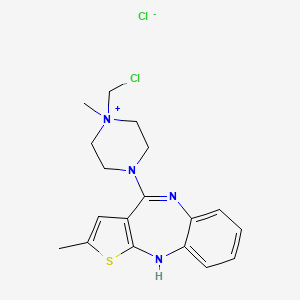

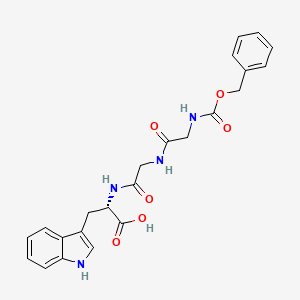

N-Chloromethyl Olanzapine Chloride is a compound with the molecular formula C18H22Cl2N4S . It is also known by other names such as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-piperazinium Chloride and Chloromethyl olanzapinium chloride . It is related to Olanzapine, an antipsychotic drug .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 . The compound has a molecular weight of 397.4 g/mol .

Applications De Recherche Scientifique

Overview

N-Chloromethyl Olanzapine Chloride is a derivative involved in the synthesis and study of olanzapine, a thienobenzodiazepine antipsychotic. The available literature primarily focuses on olanzapine's pharmacological properties, efficacy, and safety profile in the treatment of schizophrenia and related psychoses, rather than direct applications of this compound. Olanzapine has demonstrated effectiveness in managing schizophrenia, showing significant efficacy in reducing both positive and negative symptoms of the disorder. Its pharmacological profile is characterized by a broad receptor antagonist activity, impacting dopamine, serotonin, adrenergic, histamine, and muscarinic receptors, which contributes to its therapeutic effects and side effect profile.

Pharmacological Properties and Therapeutic Efficacy

Olanzapine's pharmacological similarity to clozapine, with fewer adverse effects compared to traditional antipsychotics like haloperidol, highlights its role as an atypical antipsychotic with a favorable tolerability profile. It has been effective in large, controlled trials, showing superiority over placebo and comparable efficacy to other antipsychotics in improving psychopathological symptoms (Fulton & Goa, 1997; Bhana, Foster, Olney, & Plosker, 2001).

Clinical Pharmacokinetics and Monitoring

The clinical pharmacokinetics of olanzapine, including its absorption, distribution, metabolism, and excretion, reveal significant interindividual variation, which may influence therapeutic outcomes and necessitate pharmacokinetic monitoring in specific patient populations (Schwenger, Dumontet, & Ensom, 2011).

Application in Bipolar Disorder and Chemotherapy-Induced Nausea and Vomiting

Beyond schizophrenia, olanzapine has applications in managing bipolar disorder and as an antiemetic in chemotherapy-induced nausea and vomiting, demonstrating its versatility in treating various conditions. Its effectiveness in bipolar mania and maintenance therapy, as well as in controlling nausea and vomiting in cancer patients, showcases the broad therapeutic potential of olanzapine (McCormack & Wiseman, 2004; Fonte, Fatigoni, & Roila, 2015).

Mécanisme D'action

Target of Action

N-Chloromethyl Olanzapine Chloride, also known as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-piperazinium Chloride, is a derivative of the antipsychotic drug olanzapine . The primary targets of olanzapine are multiple neuronal receptors in the brain, including the dopamine receptor D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .

Mode of Action

The compound’s mode of action is achieved through the antagonism of these neuronal receptors . This means that it binds to these receptors and inhibits their normal function, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical Pathways

It is known that the antagonism of dopamine and serotonin receptors can affect a variety of biochemical pathways related to mood regulation, cognition, and behavior .

Pharmacokinetics

The pharmacokinetics of olanzapine, the parent compound of this compound, have been extensively studied. Olanzapine is mostly metabolized hepatically via second-phase glucuronidation . Its pharmacokinetics are linear and dose-proportional within the approved dosage range . The mean half-life in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 L/h, ranging from 12 to 47 L/h

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of olanzapine, given their structural similarity. Olanzapine has been shown to reduce symptoms of schizophrenia and bipolar disorder, likely due to its effects on dopamine and serotonin receptor activity .

Orientations Futures

While specific future directions for N-Chloromethyl Olanzapine Chloride are not mentioned, there is a mention of a low-cost intervention involving Olanzapine that could potentially change practice globally . Further studies are required to define the chemotherapy-induced nausea and vomiting prevention efficacy of low-dose versus standard-dose steroids in combination with low-dose Olanzapine .

Analyse Biochimique

Biochemical Properties

N-Chloromethyl Olanzapine Chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. The nature of these interactions involves binding to these receptors, thereby modulating their activity and influencing neurotransmitter release and uptake .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the activity of the mPFC-NE-CLOCK axis, which is involved in stress responses and cancer stemness . Additionally, it can impact the expression of genes related to neurotransmitter synthesis and metabolism, thereby affecting cellular communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to neurotransmitter receptors, such as dopamine and serotonin receptors, leading to the modulation of their activity. This binding can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular function . Additionally, it has been observed to influence the activity of enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound has been associated with changes in neurotransmitter levels and receptor sensitivity, indicating its potential for sustained biochemical impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate neurotransmitter levels and receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, such as metabolic dysregulation and liver-related complications . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the activity of enzymes involved in neurotransmitter synthesis and degradation, such as tyrosine hydroxylase and γ-aminobutyric acid transaminase . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been observed to interact with neurotransmitter transporters, facilitating its uptake and distribution within the central nervous system . Additionally, its localization and accumulation in specific tissues can influence its overall biochemical impact.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain cellular compartments, such as the synaptic cleft and intracellular vesicles . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles, thereby modulating its biochemical effects.

Propriétés

IUPAC Name |

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWSYANWHZMKRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

719300-59-1 | |

| Record name | N-Chloromethyl olanzapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROMETHYL OLANZAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)

![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)